molecular formula C17H16BrN3O2 B3006882 1-(4-Bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole CAS No. 2137599-93-8

1-(4-Bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole

Cat. No.: B3006882
CAS No.: 2137599-93-8
M. Wt: 374.238
InChI Key: OETQSIUDWQFPJL-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole is a useful research compound. Its molecular formula is C17H16BrN3O2 and its molecular weight is 374.238. The purity is usually 95%.
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Biological Activity

1-(4-Bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its anti-inflammatory, antimicrobial, and potential anticancer properties, supported by data tables and relevant research findings.

  • Molecular Formula : C17H16BrN3O2
  • Molecular Weight : 374.238 g/mol
  • CAS Number : 2137599-93-8

1. Anti-inflammatory Activity

Research has indicated that derivatives of triazoles exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds related to this compound demonstrate promising anti-inflammatory activity through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Table 1: Summary of Anti-inflammatory Studies on Triazole Derivatives

Study ReferenceCompound TestedInhibition (%)Mechanism
Labanauskas et al., 2001Triazole derivatives60%COX inhibition
Muthal et al., 20105-substituted triazoles70%Cytokine suppression

2. Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. Several studies have evaluated the efficacy of these compounds against a range of bacteria and fungi. The compound in focus has shown moderate to strong antibacterial activity against Gram-positive and Gram-negative strains.

Table 2: Antimicrobial Activity of Triazole Derivatives

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli10 µg/mLBektaş et al., 2007
S. aureus5 µg/mLPMC7999634
P. aeruginosa15 µg/mLPMC2667321

Studies have utilized methods such as agar disc diffusion and broth microdilution to determine the MIC values for various strains, highlighting the compound's potential as an effective antimicrobial agent .

3. Anticancer Potential

The anticancer activity of triazole derivatives is an emerging area of research. Initial findings suggest that these compounds may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Table 3: Anticancer Activity Findings

Compound TestedCancer Cell LineIC50 (µM)Mechanism
Triazole Derivative AHeLa (cervical cancer)12Apoptosis induction
Triazole Derivative BMCF-7 (breast cancer)15Cell cycle arrest

Case Study 1: In Vitro Evaluation of Antimicrobial Activity

A study conducted by Gadegoni et al. (2013) synthesized a series of triazole derivatives and evaluated their antimicrobial activity against various pathogens. The results demonstrated that certain derivatives exhibited MIC values comparable to standard antibiotics, indicating their potential as alternative therapeutic agents .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study highlighted the significance of substituents on the triazole ring in enhancing biological activity. Modifications at specific positions were found to improve both antimicrobial and anti-inflammatory properties significantly .

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c1-11-8-13(18)5-6-15(11)21-10-14(19-20-21)12-4-7-16(22-2)17(9-12)23-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETQSIUDWQFPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C=C(N=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137599-93-8
Record name 1-(4-bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole
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